3-Iodo-2-methylpyridin-4-amine

Description

BenchChem offers high-quality 3-Iodo-2-methylpyridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-2-methylpyridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

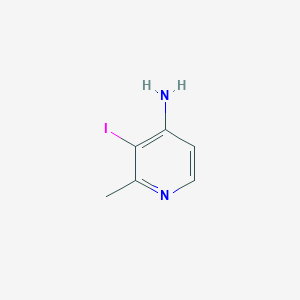

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-2-methylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2/c1-4-6(7)5(8)2-3-9-4/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLNGQDQSRPWMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80704458 | |

| Record name | 3-Iodo-2-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849353-18-0 | |

| Record name | 3-Iodo-2-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Iodo-2-methylpyridin-4-amine

Abstract

This technical guide provides a comprehensive analysis of the predicted and extrapolated physical properties of 3-Iodo-2-methylpyridin-4-amine, a compound of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide employs a comparative approach, leveraging data from structurally analogous compounds to forecast its physicochemical characteristics. We will delve into the predicted melting and boiling points, solubility, and pKa, supported by a logical framework rooted in fundamental chemical principles. Furthermore, this guide outlines detailed, field-proven experimental protocols for the empirical determination of these properties and provides an expert analysis of expected spectral data (NMR, MS, IR), stability, and safe handling procedures.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a cornerstone in the development of pharmaceuticals and functional materials, owing to its presence in numerous natural products and its versatile chemical reactivity.[1] The specific substitution pattern of iodo, methyl, and amino groups on the pyridine ring, as in 3-Iodo-2-methylpyridin-4-amine, offers a unique combination of steric and electronic properties. The amino group provides a key site for hydrogen bonding and further derivatization, the methyl group influences steric hindrance and electron density, and the iodo substituent serves as a versatile handle for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, which are pivotal in modern drug discovery.

Understanding the physical properties of this molecule is a critical first step in its application, influencing everything from reaction conditions and purification strategies to formulation and bioavailability in potential therapeutic applications. This guide serves as a robust starting point for any researcher beginning work with this compound.

Physicochemical Properties: A Comparative and Predictive Analysis

Given the absence of extensive experimental data for 3-Iodo-2-methylpyridin-4-amine, we can predict its properties by analyzing trends among structurally related analogs.

Predicted Core Properties

The fundamental properties of the target molecule are calculated as follows:

-

Molecular Formula: C₆H₇IN₂

-

Molecular Weight: 234.04 g/mol

Comparative Data Table

The following table summarizes the known physical properties of closely related compounds and provides a predicted range for 3-Iodo-2-methylpyridin-4-amine. The rationale for these predictions is discussed subsequently.

| Property | 3-Amino-4-methylpyridine[2][3] | 3-Iodo-4-methylpyridine[4] | 3-Amino-2-chloro-4-methylpyridine[5][6] | 3-Iodo-2-methylpyridin-4-amine (Predicted) |

| CAS Number | 3430-27-1 | 38749-96-1 | 133627-45-9 | Not Available |

| Molecular Weight | 108.14 g/mol | 219.02 g/mol | 142.59 g/mol | 234.04 g/mol |

| Appearance | White to Brown powder/crystal[2] | N/A | Off-white to Light brown crystalline solid[6] | Off-white to light brown solid |

| Melting Point (°C) | 102-107 | N/A | 64-70[5][6] | 75-90 |

| Boiling Point (°C) | 254 | 240.3 (Predicted)[4] | 283.3 (Predicted)[5] | > 280 (with decomposition) |

| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol[3] | N/A | Soluble in Chloroform, Ethanol[5] | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) |

| pKa (Predicted) | 6.83 ± 0.18[3] | N/A | 3.22 ± 0.10[5] | ~2.5-3.5 (Pyridinium ion) |

Rationale for Predictions

-

Melting Point: The presence of the amino group in 3-Amino-4-methylpyridine allows for strong intermolecular hydrogen bonding, contributing to its relatively high melting point (102-107 °C). Replacing the hydrogen at position 3 with a large, heavy iodine atom in our target molecule will significantly increase the molecular weight and van der Waals forces. However, the introduction of a methyl group at the 2-position may disrupt crystal packing. The chloro-analog, 3-Amino-2-chloro-4-methylpyridine, has a lower melting point (64-70 °C), likely due to the electronic effects and different packing of the chloro-substituent.[5][6] Therefore, a melting point for 3-Iodo-2-methylpyridin-4-amine is predicted to be in the range of 75-90 °C, higher than the chloro-analog due to the larger iodine atom, but lower than the non-halogenated parent due to potential steric hindrance from the 2-methyl group affecting hydrogen bonding efficiency.

-

Boiling Point: The boiling point is expected to be high, likely over 280 °C, due to the high molecular weight and polarity of the molecule. As with many complex organic solids, it is likely to decompose at or near its boiling point under atmospheric pressure.

-

Solubility: The amino group and the pyridine nitrogen are capable of acting as hydrogen bond acceptors and donors, suggesting solubility in polar protic solvents like methanol and ethanol. The overall aromatic character suggests solubility in polar aprotic solvents like DMSO and DMF, and chlorinated solvents like chloroform. Solubility in non-polar solvents like hexanes is expected to be low.

-

pKa: The basicity of the pyridine nitrogen is significantly influenced by the electronic nature of its substituents. In 3-Amino-4-methylpyridine, the amino group is electron-donating, increasing the basicity of the pyridine nitrogen (predicted pKa of the conjugate acid is 6.83).[3] In our target molecule, the iodine at the 3-position is strongly electron-withdrawing through induction, which will significantly decrease the electron density on the pyridine nitrogen, making it less basic. The 2-methyl group is weakly electron-donating, but its effect is likely outweighed by the iodine. For comparison, the predicted pKa for 3-Amino-2-chloro-4-methylpyridine is 3.22.[5] Given that iodine is less electronegative but more polarizable than chlorine, a similar pKa in the range of 2.5-3.5 for the conjugate acid of 3-Iodo-2-methylpyridin-4-amine is a reasonable prediction.

Predicted Spectral Characteristics

A key aspect of characterizing a novel compound is the analysis of its spectral data. Below are the anticipated features for 3-Iodo-2-methylpyridin-4-amine.

¹H NMR Spectroscopy

-

Aromatic Protons: Two signals are expected in the aromatic region. The proton at the 5-position will likely appear as a doublet, and the proton at the 6-position will also be a doublet, with coupling between them. Their chemical shifts will be influenced by the surrounding substituents.

-

Amino Protons (-NH₂): A broad singlet is expected, with a chemical shift that can vary depending on the solvent and concentration.

-

Methyl Protons (-CH₃): A sharp singlet is anticipated in the aliphatic region, typically around 2.2-2.5 ppm.

¹³C NMR Spectroscopy

-

Aromatic Carbons: Six distinct signals are expected for the six carbons of the pyridine ring. The carbon bearing the iodine (C3) will likely be shifted upfield due to the heavy atom effect. The chemical shifts of the other carbons will be influenced by the electronic effects of the substituents.

-

Methyl Carbon: A single signal in the aliphatic region (around 15-25 ppm) is expected.[7]

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z = 234.

-

Isotope Pattern: The presence of iodine will not result in a characteristic isotope pattern like chlorine or bromine.

-

Fragmentation: Common fragmentation pathways may include the loss of an iodine radical, followed by fragmentation of the pyridine ring.

Infrared (IR) Spectroscopy

-

N-H Stretching: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C-H Stretching: Signals for aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹.

-

C=C and C=N Stretching: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

-

N-H Bending: A band around 1600-1650 cm⁻¹.

-

C-I Stretching: A weak band in the far-IR region, typically around 500-600 cm⁻¹.

Experimental Determination of Physical Properties

To move from prediction to empirical data, the following standard laboratory protocols are recommended.

Workflow for Physicochemical Characterization

Caption: Workflow for the synthesis and characterization of 3-Iodo-2-methylpyridin-4-amine.

Protocol for Melting Point Determination (Capillary Method)

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. This range represents the melting point.

Protocol for Solubility Screening

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

-

Sample Addition: To 1 mL of each solvent in a separate vial, add approximately 10 mg of the compound.

-

Observation: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period. Visually inspect for dissolution.

-

Quantification (Optional): For more precise data, create saturated solutions, filter, and determine the concentration of the solute in the filtrate using techniques like UV-Vis spectroscopy or HPLC.

Protocol for pKa Determination (Potentiometric Titration)

-

Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent system (e.g., a water/methanol mixture).

-

Titration Setup: Use a calibrated pH meter and a micro-burette containing a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Titration: Slowly add the titrant in small increments to the sample solution while continuously monitoring the pH.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.

Stability, Handling, and Storage

-

Stability: Aromatic iodides can be sensitive to light and may slowly decompose, releasing iodine. It is advisable to store the compound in amber vials or protected from light. The amino group may be susceptible to oxidation over time.

-

Handling: Based on the hazard information for analogous compounds like 3-Amino-4-methylpyridine and 3-Iodo-4-methylpyridine, 3-Iodo-2-methylpyridin-4-amine should be handled with care.[2][8] It is predicted to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and serious eye irritation.[8][9] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[2]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[3]

Conclusion

While direct experimental data for 3-Iodo-2-methylpyridin-4-amine remains to be published, this guide provides a robust, scientifically-grounded framework for understanding its physical properties. Through comparative analysis with structurally similar molecules, we have established well-reasoned predictions for its melting point, solubility, and pKa. The provided experimental protocols offer a clear path for researchers to empirically validate these predictions. This foundational knowledge is indispensable for the effective use of this versatile building block in synthetic chemistry and drug development endeavors.

References

- Jubilant Ingrevia Limited. (2024).

-

PubChem. (n.d.). 3-Amino-4-picoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Iodo-4-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Al-Ostoot, F. H., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4178.

-

PubChem. (n.d.). 4-Iodo-3-methylpyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

American Elements. (n.d.). 3-Iodo-4-methylpyridine. Retrieved from [Link]

- BenchChem. (n.d.). Spectroscopic comparison of 3-Amino-4-methylpyridine and 2-Amino-4-methylpyridine.

- MDPI. (2022). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Pharmaceuticals, 15(9), 1088.

- Fisher Scientific. (2024).

- MDPI. (2023). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II)

- Sigma-Aldrich. (2025).

- Acros Organics. (2010).

-

AHH Chemical Co., Ltd. (n.d.). 3-Amino-2-chloro-4-methylpyridine CAS 133627-45-9. Retrieved from [Link]

-

PubChem. (n.d.). 4-Iodo-3-methylpent-4-en-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-3-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 3-Amino-2-chloro-4-methylpyridine | 133627-45-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. 3-Amino-4-methylpyridine price,buy 3-Amino-4-methylpyridine - chemicalbook [chemicalbook.com]

- 4. americanelements.com [americanelements.com]

- 5. 3-Amino-2-chloro-4-methylpyridine | 133627-45-9 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 3-Iodo-4-methylpyridine | C6H6IN | CID 14423513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Amino-4-picoline | C6H8N2 | CID 137935 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Iodo-2-methylpyridin-4-amine: Structure, Bonding, and Synthetic Utility

Executive Summary: 3-Iodo-2-methylpyridin-4-amine is a highly functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its strategic placement of an iodo group, an amino group, and a methyl group on the pyridine core creates a versatile scaffold for constructing complex molecular architectures. The electron-donating properties of the amino and methyl groups activate the ring, while the iodo substituent serves as a crucial handle for modern cross-coupling reactions. This guide provides a detailed examination of the molecule's structural and electronic properties, outlines a robust synthetic protocol, and discusses its application as a key intermediate in the synthesis of bioactive compounds, such as the anticancer agent Sonidegib.

Introduction: The Primacy of the Pyridine Scaffold

The pyridine ring is a foundational heterocycle in medicinal chemistry, present in a vast array of commercial compounds, including pharmaceuticals and vitamins.[1] Its structural similarity to benzene, with the replacement of one CH group by a nitrogen atom, imparts unique properties, including basicity and the ability to act as a hydrogen bond acceptor, which are critical for molecular recognition at biological targets.[1][2] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[3] 3-Iodo-2-methylpyridin-4-amine represents a particularly valuable building block, where each substituent plays a distinct and synergistic role in defining its chemical reactivity and utility.

Molecular Structure and Bonding Analysis

The chemical identity of 3-Iodo-2-methylpyridin-4-amine is defined by the interplay of its constituent parts: the pyridine core, the iodo substituent at position 3, the methyl group at position 2, and the amine group at position 4.

The Substituted Pyridine Core

The pyridine ring is an aromatic, six-membered heterocycle. The nitrogen atom is sp² hybridized and contributes one electron to the 6π-electron aromatic system. Unlike pyrrole, the lone pair of electrons on the nitrogen atom resides in an sp² orbital in the plane of the ring and is not part of the aromatic system, which is the source of pyridine's basicity.

The substituents dramatically modulate the electronic landscape of the ring:

-

4-Amino Group: The amino group is a powerful electron-donating group (EDG) through resonance (+R effect). The lone pair on the nitrogen can be delocalized into the ring, increasing the electron density, particularly at the ortho (positions 3 and 5) and para (position 6) positions. This activating effect makes the ring more susceptible to electrophilic attack and influences the reactivity of other substituents.

-

2-Methyl Group: The methyl group is a weak electron-donating group through induction (+I effect), further increasing the electron density of the ring.

-

3-Iodo Group: The iodine atom is an electron-withdrawing group through induction (-I effect) due to its electronegativity. However, it can also be weakly electron-donating through resonance (+R effect) by sharing its lone pairs. The inductive effect typically dominates for halogens. The C-I bond is the most reactive site for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.[4]

The combination of a strong EDG (amino) and a weak EDG (methyl) makes the pyridine ring electron-rich, which influences its reactivity and the properties of the C-I bond.

Spectroscopic Characterization

Table 1: Predicted Spectroscopic Data for 3-Iodo-2-methylpyridin-4-amine

| Technique | Predicted Features |

| ¹H NMR | - Aromatic protons (2H) appearing as distinct signals in the 6.0-8.0 ppm range. - A singlet for the methyl group (~2.2 ppm). - A broad singlet for the amine protons (-NH₂) which may vary in chemical shift. |

| ¹³C NMR | - Aromatic carbons in the ~100-160 ppm range. The carbon bearing the iodine (C3) would be shifted significantly upfield. - A methyl carbon signal around 15-25 ppm.[5] |

| IR | - N-H stretching vibrations for the primary amine (two bands) in the 3300-3500 cm⁻¹ region. - C-H stretching for aromatic and alkyl groups. - Aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. |

| Mass Spec | - A molecular ion peak (M⁺) at m/z = 234.97 (for the most common isotope, ¹²⁷I). |

These predicted values provide a benchmark for the characterization and quality control of synthesized material.

Synthesis and Reactivity

The synthesis of substituted pyridines can be challenging, often requiring multi-step sequences. A common strategy for producing iodo-aminopyridines involves the direct iodination of an aminopyridine precursor.

General Synthetic Workflow

A plausible and efficient synthesis begins with a commercially available aminopyridine, which is then subjected to electrophilic iodination. The directing effects of the existing substituents are crucial for achieving the desired regiochemistry.

Detailed Experimental Protocol: Electrophilic Iodination

This protocol is adapted from general procedures for the iodination of activated aromatic systems.[7]

Objective: To synthesize 3-Iodo-2-methylpyridin-4-amine from 2-methylpyridin-4-amine.

Materials:

-

2-Methylpyridin-4-amine

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (CH₃CN), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-methylpyridin-4-amine (1.0 eq). Dissolve the starting material in anhydrous acetonitrile.

-

Addition of Iodinating Agent: Cool the solution to 0 °C in an ice bath. Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate to reduce any excess iodine. Add saturated aqueous sodium bicarbonate to neutralize the solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product, 3-Iodo-2-methylpyridin-4-amine.

Causality and Trustworthiness: The choice of NIS as the iodinating agent provides a mild and effective source of an electrophilic iodine (I⁺). The activating amino and methyl groups strongly direct the electrophilic substitution to the C3 position. The aqueous workup is critical for removing inorganic byproducts and unreacted reagents. Purification by chromatography ensures the isolation of a high-purity product, which is validated by spectroscopic analysis (NMR, MS).

Key Reactivity: The C-I Bond

The primary utility of 3-Iodo-2-methylpyridin-4-amine in further synthesis lies in the reactivity of the carbon-iodine bond. This bond is highly susceptible to participation in a wide range of palladium- or nickel-catalyzed cross-coupling reactions.[8][9] These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Examples of Key Transformations:

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.[10]

-

Heck Coupling: Reaction with alkenes.[4]

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds.

This reactivity makes the title compound a powerful intermediate for rapidly building molecular complexity.

Application in Drug Development: Synthesis of Sonidegib

A prominent example of the industrial application of 3-Iodo-2-methylpyridin-4-amine (or its bromo-analog, which undergoes similar chemistry) is in the synthesis of Sonidegib (Odomzo®) . Sonidegib is a Hedgehog signaling pathway inhibitor used for the treatment of basal cell carcinoma.[11][12][13]

The core of the Sonidegib molecule is a biphenylcarboxamide structure. The synthesis involves a key Suzuki-Miyaura cross-coupling step to create the biphenyl linkage.

In this synthetic strategy, the iodo (or bromo) group on the pyridine ring serves as the electrophilic partner in the palladium-catalyzed cycle. It reacts with an activated phenylboronic acid to forge the critical C-C bond that defines the biphenyl core of the drug.[14][15] This highlights the compound's role as a linchpin fragment in the convergent synthesis of a complex pharmaceutical agent.

Conclusion

3-Iodo-2-methylpyridin-4-amine is a quintessential example of a high-value synthetic building block. Its carefully arranged substituents provide a unique combination of electronic properties and reactive handles. The electron-rich nature of the ring, coupled with the presence of a versatile iodo group, makes it an ideal substrate for powerful cross-coupling technologies. Its demonstrated utility in the synthesis of approved pharmaceuticals like Sonidegib underscores its importance for researchers and professionals in drug development, offering a reliable scaffold for the creation of novel and complex bioactive molecules.

References

-

Enguehard, C., Renou, J.-L., Collot, V., Hervet, M., Rault, S., & Gueiffier, A. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6572–6575. Available at: [Link]

- Sci-Hub. (n.d.). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Retrieved from a search result providing access to the aforementioned paper.

-

Takale, B. S., et al. (2019). An Environmentally Responsible 3-pot, 5-step Synthesis of the Antitumor Agent Sonidegib using ppm Levels of Pd Catalysis in Water. Green Chemistry. Available at: [Link]

- The Royal Society of Chemistry. (2019). An Environmentally Responsible 3-pot, 5-step Synthesis of the Antitumor Agent Sonidegib using ppm Levels of Pd Catalysis in Water. Retrieved from the landing page for the Green Chemistry article.

- Google Patents. (2017). WO2017096998A1 - Preparation method for sonidegib.

-

Zhang, Y., et al. (2020). Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. CrystEngComm. Available at: [Link]

-

Bethune, S. J., et al. (2014). Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. Crystal Growth & Design, 14(4), 1855–1864. Available at: [Link]

-

Jerez-Calero, I., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. Available at: [Link]

-

ResearchGate. (n.d.). Structural Diversity in Substituted Pyridinium Halocuprates(II). Available at: [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Iodo-3-methylpyridin-2-amine. Retrieved from [Link]

-

PubChem. (n.d.). Sonidegib. Retrieved from [Link]

-

de Oliveira, K. T., & McQuade, D. T. (2021). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry, 19, 1991-1999. Available at: [Link]

-

Samanta, S. K., & Bera, M. K. (2019). Iodine mediated oxidative cross coupling of 2-aminopyridine and aromatic terminal alkyne: a practical route to imidazo[1,2-a]pyridine derivatives. Organic & Biomolecular Chemistry, 17(26), 6441–6449. Available at: [Link]

- National Center for Biotechnology Information. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Retrieved from a search result providing access to the relevant study.

- PubChemLite. (n.d.). 4-iodo-3-methylpyridin-2-amine (C6H7IN2).

-

PubChem. (n.d.). 3-((2-Chloropyridin-4-yl)oxy)-6-iodo-2-methylpyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.

- BenchChem. (n.d.). Spectroscopic comparison of 3-Amino-4-methylpyridine and 2-Amino-4-methylpyridine.

- BLD Pharm. (n.d.). 113975-23-8|3-Iodo-N-methylpyridin-2-amine.

-

National Center for Biotechnology Information. (n.d.). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. Retrieved from [Link]

-

PubChem. (n.d.). 3-Iodo-4-methylpyridine. Retrieved from [Link]

-

MDPI. (2021). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. Available at: [Link]

- ChemicalBook. (n.d.). 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis. Retrieved from a search result detailing a similar synthesis.

-

Patsnap. (n.d.). Preparation method of 3-amino-4-methylpyridine. Retrieved from [Link]

-

PubMed. (2015). Discovery of novel tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives as VEGFR-2 inhibitors. Available at: [Link]

-

CMJ Publishers. (2022). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Available at: [Link]

- ResearchGate. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Retrieved from a search result providing access to the relevant study.

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. cmjpublishers.com [cmjpublishers.com]

- 4. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Methylpyridin-2-amine(695-34-1) 1H NMR [m.chemicalbook.com]

- 7. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]

- 8. sci-hub.ru [sci-hub.ru]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Sonidegib | C26H26F3N3O3 | CID 24775005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Sonidegib | Smoothened Receptors | Tocris Bioscience [tocris.com]

- 14. An environmentally responsible 3-pot, 5-step synthesis of the antitumor agent sonidegib using ppm levels of Pd catalysis in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. WO2017096998A1 - Preparation method for sonidegib - Google Patents [patents.google.com]

"3-Iodo-2-methylpyridin-4-amine" CAS number 849353-18-0

An In-depth Technical Guide to 3-Iodo-2-methylpyridin-4-amine (CAS 849353-18-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-2-methylpyridin-4-amine is a substituted pyridine derivative poised for significant utility in medicinal chemistry and organic synthesis. As a functionalized heterocyclic building block, it incorporates several key features: a nucleophilic amino group, a sterically-directing methyl group, and a versatile iodo-substituent amenable to a wide array of cross-coupling reactions. This guide provides a comprehensive technical overview of its chemical properties, a plausible and detailed synthetic pathway, analytical characterization methods, and its potential applications as a scaffold in drug discovery. The narrative emphasizes the chemical logic behind synthetic and analytical choices, offering field-proven insights for researchers aiming to incorporate this molecule into their development pipelines.

Chemical Identity and Physicochemical Properties

3-Iodo-2-methylpyridin-4-amine is a distinct chemical entity whose utility is derived from the specific arrangement of its functional groups on the pyridine core. While extensive experimental data is not widely published, its fundamental properties can be tabulated and predicted using established computational models.

Table 1: Chemical Identifiers and Key Properties

| Property | Value | Source |

| CAS Number | 849353-18-0 | [1] |

| Molecular Formula | C₆H₇IN₂ | [1] |

| Molecular Weight | 234.04 g/mol | [2] |

| IUPAC Name | 3-iodo-2-methylpyridin-4-amine | N/A |

| Predicted XlogP | 1.5 - 2.0 | Computational Estimate |

| Predicted pKa (basic) | 4.5 - 5.5 (Pyridinic Nitrogen) | Computational Estimate |

| Appearance | Expected to be an off-white to yellow or brown solid | N/A |

dot graph "Chemical_Structure" { layout=neato; node [shape=none, margin=0]; bg_color="transparent";

compound [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=13840212&t=l" label=""];

caption [label="Figure 1: Chemical Structure of 3-Iodo-2-methylpyridin-4-amine", fontsize=10, fontcolor="#202124"];

// Positioning the caption compound -> caption [style=invis]; } Caption: Figure 1: Chemical Structure of 3-Iodo-2-methylpyridin-4-amine

Synthesis and Mechanistic Considerations

Retrosynthetic Analysis

The most logical disconnection for the target molecule is at the Carbon-Iodine bond. This retrosynthetic approach identifies 2-methylpyridin-4-amine as the ideal starting material, as the existing amino and methyl groups will direct the regioselectivity of the subsequent electrophilic iodination.

Proposed Synthetic Pathway: Electrophilic Iodination

The synthesis hinges on the direct iodination of 2-methylpyridin-4-amine. The pyridine ring is generally electron-deficient and resistant to electrophilic substitution. However, the presence of the strongly activating amino (-NH₂) group at the C4 position, and the moderately activating methyl (-CH₃) group at C2, sufficiently increases the electron density of the ring to allow for successful halogenation.

Mechanism Rationale: The -NH₂ group is a powerful ortho-, para-director. In this case, the positions ortho to the amine are C3 and C5. The C3 position is sterically influenced by the adjacent C2-methyl group and is electronically activated by both the C4-amino and C2-methyl groups. This makes the C3 position the most nucleophilic and therefore the most likely site for electrophilic attack by an iodinating agent.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of 2-methylpyridin-4-amine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add N-Iodosuccinimide (NIS) (1.1 eq) in one portion under a nitrogen atmosphere.

-

Execution: Stir the resulting mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Workup: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining iodine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., 10% to 50% ethyl acetate in hexane) to isolate the pure 3-Iodo-2-methylpyridin-4-amine.

Spectroscopic and Analytical Characterization

To validate the successful synthesis and confirm the identity and purity of the final compound, a standard suite of analytical techniques should be employed.

-

¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals. The aromatic region should feature two doublets corresponding to the protons at the C5 and C6 positions of the pyridine ring. A singlet for the methyl group (-CH₃) protons and a broad singlet for the amine (-NH₂) protons, which may exchange with D₂O, would also be expected.

-

¹³C NMR (Carbon NMR): The carbon spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The signal for the carbon atom bonded to iodine (C3) would be shifted significantly upfield due to the heavy atom effect.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula. The observed mass should match the calculated exact mass of the [M+H]⁺ ion (C₆H₈IN₂⁺). The isotopic pattern characteristic of an iodine-containing compound should also be visible.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis should be used to determine the purity of the final product, which should ideally be >95% for use in further synthetic or biological applications.

Reactivity and Potential Applications in Drug Discovery

The true value of 3-Iodo-2-methylpyridin-4-amine lies in its potential as a versatile intermediate. The iodo-substituent is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of molecular fragments. The amino group can be used as a handle for further functionalization, such as acylation or alkylation.

The core 2-aminopyridine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[3] For instance, substituted 2-amino-4-methylpyridine analogues have been synthesized and identified as potent inhibitors of inducible nitric oxide synthase (iNOS), an important target in inflammatory diseases.[4] The unique substitution pattern of 3-Iodo-2-methylpyridin-4-amine makes it an attractive starting point for creating novel compound libraries targeting kinases, GPCRs, and other enzyme classes.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, precautions should be based on data for structurally similar chemicals, such as halogenated aminopyridines.[5][6][7]

Table 2: Summary of Recommended Safety and Handling Precautions

| Category | Recommendation | Rationale / Reference |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a lab coat, and nitrile gloves. | To prevent skin and eye contact.[6][8] |

| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid dust formation. | Halogenated aromatic amines can be toxic if inhaled or swallowed.[5][8] |

| Storage | Store in a tightly sealed container in a cool, dry, and dark place. Consider storing under an inert atmosphere (e.g., argon or nitrogen). | To prevent degradation from moisture, light, and air.[5] |

| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. | Standard procedure for chemical eye contact.[5][6] |

| First Aid (Skin) | Wash off immediately with soap and plenty of water. Remove contaminated clothing. | To mitigate potential skin irritation or absorption.[5] |

| Spill | Sweep up spilled solid carefully, avoiding dust generation. Place in a suitable, closed container for disposal. | To prevent environmental contamination and exposure.[8][9] |

References

- Thermo Fisher Scientific. (2010).

- Sigma-Aldrich. (2025).

- CDH Fine Chemical. (n.d.).

- Chem-Impex. (n.d.). 3-Iodo-2-methylpyridine.

- Biosynth. (n.d.). 3-Iodo-2-methylpyridine | 15112-62-6.

- ChemicalBook. (2025). Chemical Safety Data Sheet for 2-AMINO-3-IODO-5-METHYLPYRIDINE.

- Sigma-Aldrich. (n.d.). 3-Iodo-N-methylpyridin-4-amine | 680859-97-6.

- Ambeed. (n.d.). 849353-18-0 | 3-Iodo-2-methylpyridin-4-amine.

- Sigma-Aldrich. (n.d.). 3-Iodo-5-methyl-pyridin-2-ylamine AldrichCPR 211308-79-1.

- Echemi. (n.d.). 2-AMINO-3-IODO-5-METHYLPYRIDINE for Sale.

- Chen, L., et al. (2011). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. ACS Medicinal Chemistry Letters.

- Jubilant Ingrevia Limited. (n.d.).

- PubChem. (n.d.). 3-((2-Chloropyridin-4-yl)oxy)-6-iodo-2-methylpyridine.

- Google Patents. (2002). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

- PubChemLite. (n.d.). 4-iodo-3-methylpyridin-2-amine (C6H7IN2).

- NOAA. (n.d.). 1,4-PHENYLENEDIAMINE DIHYDROCHLORIDE | CAMEO Chemicals.

- J&K Scientific. (n.d.). 3-Iodo-5-methylpyridin-2-amine | 211308-79-1.

- Chemsrc. (n.d.). 3-Iodo-2-methylpyridine | CAS#:15112-62-6.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air.

- PubChem. (n.d.). 3-Iodo-4-methylpyridine | C6H6IN.

- PubChem. (n.d.). 4-Iodo-3-methylpyridin-2-amine | C6H7IN2.

- Patsnap. (2015). Preparation method of 3-amino-4-methylpyridine.

- Wuxi Weiheng Chemical Co., Ltd. (n.d.). How are amines used in medicine?.

- PubChemLite. (n.d.). 3-iodo-4-methylpyridine (C6H6IN).

- Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.

- Boron Molecular. (n.d.). Buy N-methylpyridin-4-amine.

- Al-Zahrani, A. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH.

- Chemsrc. (n.d.). 3-Iodo-4-pyridinamine | CAS#:88511-27-7.

- ResearchGate. (2023). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II)

- BLD Pharm. (n.d.). 1698293-93-4|2-Isopropyl-4-methylpyridin-3-amine.

Sources

- 1. 849353-18-0 | 3-Iodo-2-methylpyridin-4-amine | Amines | Ambeed.com [ambeed.com]

- 2. 3-Iodo-N-methylpyridin-4-amine | 680859-97-6 [sigmaaldrich.com]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to 3-Iodo-2-methylpyridin-4-amine

Introduction

The pyridine ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. When functionalized with specific substituents, such as halogens and amines, the pyridine core can be tailored to interact with a wide array of biological targets with high affinity and selectivity. This guide provides a comprehensive technical overview of a specific, highly functionalized derivative: 3-Iodo-2-methylpyridin-4-amine.

This document is intended for researchers, medicinal chemists, and drug development professionals. It will delve into the core physicochemical properties, a plausible synthetic route, potential applications in drug discovery, and essential safety considerations for this compound. The insights provided are grounded in established chemical principles and draw parallels from closely related analogues to offer a robust and practical resource.

Physicochemical Properties and Structural Analysis

3-Iodo-2-methylpyridin-4-amine is a substituted pyridine featuring an amine group at the 4-position, a methyl group at the 2-position, and an iodine atom at the 3-position. This specific arrangement of functional groups imparts distinct chemical characteristics that are of significant interest in medicinal chemistry. The bulky iodine atom can induce specific conformational preferences and participate in halogen bonding, while the aminopyridine core is a well-established pharmacophore.

| Property | Value | Source/Method |

| Molecular Formula | C₆H₇IN₂ | Deduced |

| Molecular Weight | 234.04 g/mol | Calculated |

| IUPAC Name | 3-Iodo-2-methylpyridin-4-amine | Standard Nomenclature |

| CAS Number | Not available | - |

| Predicted LogP | ~1.5 - 2.0 | Based on isomers |

| Hydrogen Bond Donors | 1 (from the amine group) | Structural Analysis |

| Hydrogen Bond Acceptors | 2 (from the ring nitrogen and amine) | Structural Analysis |

Table 1: Core Physicochemical Properties of 3-Iodo-2-methylpyridin-4-amine.

The interplay between the electron-donating amine and methyl groups and the electron-withdrawing (by induction) yet bulky iodo group creates a unique electronic and steric profile. This profile is critical for its interaction with biological targets and its reactivity in further chemical modifications.

Synthesis and Characterization

Proposed Synthetic Workflow

The proposed synthesis involves a one-step electrophilic iodination of 2-methylpyridin-4-amine. The amino group at the 4-position is a strong activating group, directing electrophilic substitution to the ortho positions (3 and 5). The methyl group at the 2-position provides some steric hindrance, which may favor iodination at the 3-position.

Caption: Proposed synthetic workflow for 3-Iodo-2-methylpyridin-4-amine.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the iodination of a substituted aminopyridine.[1]

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylpyridin-4-amine (1.0 eq.).

-

Reagent Addition: Under a nitrogen atmosphere, add glacial acetic acid to dissolve the starting material. Then, add iodine monochloride (1.1 eq.) dropwise to the stirred solution.

-

Reaction Conditions: Heat the reaction mixture to 70°C and maintain stirring for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final product, 3-Iodo-2-methylpyridin-4-amine.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the amine protons, and the aromatic protons on the pyridine ring. The chemical shifts will be influenced by the positions of the various substituents. For comparison, the related compound 2-Amino-4-methylpyridine shows a methyl signal around 2.16 ppm in CDCl₃.[2]

-

¹³C NMR: The carbon NMR will show characteristic peaks for the aromatic carbons, with the carbon attached to the iodine atom exhibiting a signal at a lower field. Predicted aromatic carbon signals for a similar aminomethylpyridine are in the range of ~110-150 ppm.[2]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 234.04.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for N-H stretching of the amine, C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching of the pyridine ring.

Applications in Research and Drug Development

Substituted iodopyridines are valuable building blocks in medicinal chemistry due to their utility in cross-coupling reactions and their potential for direct biological activity.

As a Versatile Chemical Scaffold

The iodo-substituent on the pyridine ring serves as an excellent handle for introducing further chemical diversity through various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the rapid synthesis of libraries of more complex molecules for structure-activity relationship (SAR) studies. Iodopyridine derivatives are key intermediates in the synthesis of a range of pharmaceuticals.[3]

Potential as a Kinase Inhibitor

The aminopyridine scaffold is present in numerous kinase inhibitors. The amine group often forms a key hydrogen bond interaction with the hinge region of the kinase domain. The 2-methyl group can provide selectivity and fill a hydrophobic pocket, while the 3-iodo group can be used to probe larger pockets or act as a site for further derivatization. For instance, related pyridothienopyrimidine derivatives have shown potent and selective inhibitory activity against VEGFR-2.

In Fragment-Based Drug Design

Due to its relatively small size and defined chemical features, 3-Iodo-2-methylpyridin-4-amine could be a valuable fragment for screening against various biological targets. The information gathered from how this fragment binds can guide the development of more potent lead compounds.

Use in Biological Probes

Some iodinated pyridine derivatives have been explored as fluorescent probes.[4] While the intrinsic fluorescence of 3-Iodo-2-methylpyridin-4-amine is not documented, its derivatives could be functionalized with fluorophores for use in cellular imaging and other biological assays.[5]

Handling, Storage, and Safety

While specific safety data for 3-Iodo-2-methylpyridin-4-amine is not available, data from closely related iodo-aminopyridine compounds suggest that it should be handled with care.

GHS Hazard Classification (Predicted):

-

Harmful if swallowed

-

Harmful in contact with skin

-

Causes skin irritation

-

Causes serious eye irritation/damage

-

Harmful if inhaled

-

May cause respiratory irritation

Handling Recommendations:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Iodo-2-methylpyridin-4-amine is a highly functionalized pyridine derivative with significant potential as a building block in medicinal chemistry and drug discovery. Its unique combination of an aminopyridine core, a methyl group, and a reactive iodine atom makes it an attractive scaffold for the synthesis of novel therapeutic agents, particularly in the area of kinase inhibition. The proposed synthetic route offers a practical method for its preparation, and its versatile chemistry opens up numerous avenues for further derivatization. As with any novel chemical entity, appropriate safety precautions should be taken during its handling and use. The continued exploration of such substituted pyridines will undoubtedly contribute to the development of the next generation of targeted therapies.

References

- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.).

- Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.

-

MDPI. (n.d.). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Retrieved from [Link]

-

Chem-Impex. (n.d.). 2-Iodo-5-aminopyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.

-

PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from [Link]

-

Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. Retrieved from [Link]

-

ResearchGate. (2025). Mild and Selective Mono-Iodination of Unprotected Peptides as Initial Step for the Synthesis of Bioimaging Probes. Retrieved from [Link]

-

PubMed Central. (n.d.). Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences. (n.d.). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Retrieved from [Link]

-

Loba Chemie. (n.d.). 2-AMINO 4-METHYLPYRIDINE. Retrieved from [Link]

-

Chemsrc. (2025). 3-iodo-1-methylpyridin-4-one. Retrieved from [Link]

Sources

Introduction: The Significance of Solubility in Synthesis and Development

An In-depth Technical Guide to the Solubility of 3-Iodo-2-methylpyridin-4-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the predicted solubility characteristics of 3-Iodo-2-methylpyridin-4-amine in common organic solvents. Given the limited availability of direct experimental data for this specific compound, this document synthesizes information from structurally related analogs and fundamental chemical principles to offer a robust predictive framework. Furthermore, it outlines a detailed experimental protocol for precise solubility determination, empowering researchers to generate accurate data for their specific applications.

3-Iodo-2-methylpyridin-4-amine is a substituted pyridine derivative. Such compounds are pivotal building blocks in medicinal chemistry and materials science due to the versatile reactivity of the pyridine ring and the specific functionalities imparted by its substituents. The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences every stage of the drug development pipeline, from synthesis and purification to formulation and bioavailability.[1][2] An understanding of a compound's solubility behavior in various organic solvents is essential for:

-

Reaction Optimization: Selecting appropriate solvents to ensure reactants are in the same phase, thereby maximizing reaction rates and yields.

-

Purification: Developing effective crystallization and chromatographic purification methods.[3][4]

-

Formulation: Creating stable and effective dosage forms with desired dissolution profiles.

-

Analytical Method Development: Choosing suitable diluents for accurate quantification and characterization.

This guide serves as a foundational resource for scientists working with 3-Iodo-2-methylpyridin-4-amine, providing both predictive insights and practical methodologies.

Physicochemical Profile and Predicted Solubility Profile

To predict the solubility of 3-Iodo-2-methylpyridin-4-amine, we must first consider its molecular structure, which features:

-

A pyridine ring : A polar aromatic heterocycle.

-

An amino group (-NH2) : A polar functional group capable of acting as a hydrogen bond donor and acceptor.

-

An iodo group (-I) : A large, polarizable halogen that contributes to molecular weight and van der Waals interactions.

-

A methyl group (-CH3) : A small, nonpolar alkyl group.

The presence of the polar pyridine nitrogen and the amino group suggests that 3-Iodo-2-methylpyridin-4-amine will exhibit a degree of polarity and the capacity for hydrogen bonding. The general principle of "like dissolves like" suggests that its solubility will be favored in polar solvents. Based on data for related compounds such as 3-Amino-4-methylpyridine and 2-Amino-4-methylpyridine[5][6], we can anticipate its solubility behavior across a spectrum of organic solvents.

Table 1: Predicted Solubility of 3-Iodo-2-methylpyridin-4-amine in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The amino and pyridine groups can form strong hydrogen bonds with the solvent's hydroxyl group.[7][8] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | High to Moderate | These solvents can accept hydrogen bonds and engage in dipole-dipole interactions with the polar regions of the molecule.[6] |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents are of intermediate polarity and can solvate the molecule, though less effectively than highly polar solvents.[5][8] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | While capable of acting as hydrogen bond acceptors, their overall lower polarity limits their solvating power for this compound.[3] |

| Esters | Ethyl Acetate | Moderate | Ethyl acetate has a moderate polarity and can act as a hydrogen bond acceptor.[5] |

| Nonpolar Aromatic | Toluene, Benzene | Low | The nonpolar nature of these solvents makes them poor candidates for solvating the polar functional groups of the molecule. |

| Nonpolar Aliphatic | Hexane, Heptane | Very Low / Insoluble | The significant mismatch in polarity between the solute and solvent will likely result in minimal solubility.[6] |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol describes a reliable method for determining the solubility of 3-Iodo-2-methylpyridin-4-amine.

Materials and Equipment

-

3-Iodo-2-methylpyridin-4-amine (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 3-Iodo-2-methylpyridin-4-amine to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

For finely suspended particles, centrifuge the vials to achieve a clear separation of the solid and liquid phases.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial.

-

Dilute the collected supernatant with a suitable solvent (often the mobile phase of the HPLC method) in a volumetric flask to a concentration within the calibrated range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of 3-Iodo-2-methylpyridin-4-amine of known concentrations.

-

Analyze the calibration standards and the diluted samples using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Key Factors Influencing Solubility

The solubility of 3-Iodo-2-methylpyridin-4-amine is a multifactorial property. Understanding the interplay of these factors is crucial for solvent selection in various applications.

-

Solvent Polarity: As predicted, polar solvents are more likely to dissolve this compound effectively due to favorable dipole-dipole interactions with the polar pyridine ring and amino group.

-

Hydrogen Bonding: The amino group can donate two hydrogen bonds, and both the amino nitrogen and the pyridine nitrogen can accept hydrogen bonds. Solvents that can participate in hydrogen bonding (protic solvents like alcohols) will be particularly effective.

-

Temperature: For most solid solutes, solubility increases with temperature. This relationship is fundamental to the process of recrystallization, where a compound is dissolved in a hot solvent and then allowed to crystallize upon cooling. This property can be harnessed to achieve high purity of the final product.[9]

Relationship between Solvent Properties and Solubility

Caption: Factors influencing the solubility of the target compound.

Application in Purification: Solvent Selection for Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[10] The selection of an appropriate solvent system is the most critical step in developing a successful recrystallization protocol.[4][9]

An ideal recrystallization solvent for 3-Iodo-2-methylpyridin-4-amine would exhibit:

-

High solubility at elevated temperatures to dissolve the compound completely.

-

Low solubility at room temperature or below to ensure a high recovery of the purified crystals upon cooling.

-

A boiling point that is not excessively high for ease of removal from the purified crystals.

-

Inertness , meaning it does not react with the compound.

-

The ability to dissolve impurities well at all temperatures or not at all.

Based on the predicted solubility profile, solvents like ethanol, isopropanol, or mixtures of ethyl acetate and a nonpolar co-solvent like heptane could be excellent starting points for developing a recrystallization procedure.

Safety and Handling Precautions

-

Toxic if swallowed [11]

-

Harmful in contact with skin [12]

-

Causes skin irritation [11]

-

Causes serious eye damage [11]

-

May cause respiratory irritation [12]

Therefore, when handling 3-Iodo-2-methylpyridin-4-amine, the following precautions are mandatory:

-

Work in a well-ventilated area, preferably a chemical fume hood.[13]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[14]

-

Avoid breathing dust, fumes, or vapors.[14]

-

Prevent contact with skin and eyes.[14]

-

Wash hands thoroughly after handling.[11]

Conclusion

This technical guide provides a comprehensive predictive analysis of the solubility of 3-Iodo-2-methylpyridin-4-amine in organic solvents, grounded in the physicochemical properties of analogous compounds. By understanding the interplay of solvent polarity, hydrogen bonding, and temperature, researchers can make informed decisions for reaction setup, purification, and analysis. The detailed experimental protocol provided herein offers a clear pathway for generating precise, in-house solubility data, which is indispensable for advancing research and development involving this valuable chemical entity.

References

- Jubilant Ingrevia Limited. 3-Amino-4-methylpyridine Safety Data Sheet.

-

PubChem. 3-Iodo-4-methylpyridine | C6H6IN | CID 14423513. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 4-Iodo-3-methylpyridin-2-amine | C6H7IN2 | CID 58081125. National Center for Biotechnology Information. Available from: [Link]

-

LibreTexts Chemistry. Solubility of Organic Compounds. (2023). Available from: [Link]

-

Garakani, A., et al. Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research. ACS Publications. Available from: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

Wang, C., et al. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design. PMC - NIH. Available from: [Link]

-

Ito, Y. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science. PubMed. Available from: [Link]

-

APC Ltd. Solvent Selection in Pharmaceutical Crystallization Process Development. (2020). YouTube. Available from: [Link]

- CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology. Google Patents.

-

Garakani, A., et al. Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. ResearchGate. Available from: [Link]

-

Chemistry LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024). Available from: [Link]

-

Sajó, I., et al. Recrystallization experiments on [Ag(py) 2 ]ReO 4 (2c) with various solvents. ResearchGate. Available from: [Link]

-

Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. Available from: [Link]

-

Perlovich, G. L. Pyridine derivatives sublimation processes: Fundamental aspects and application for two-component crystals screening. ResearchGate. Available from: [Link]

-

Brittain, H. G. (PDF) Solvent Systems for Crystallization and Polymorph Selection. ResearchGate. Available from: [Link]

-

Khalid, M., et al. Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. MDPI. (2025). Available from: [Link]

-

SALTISE. Organic Chemistry: Introduction to Solubility. (2021). Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3-Amino-4-methylpyridine | 3430-27-1 [chemicalbook.com]

- 6. 2-Amino-4-methylpyridine 99 695-34-1 [sigmaaldrich.com]

- 7. 3-Amino-2-chloro-4-methylpyridine | 133627-45-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. 3-Amino-2-chloro-4-methylpyridine | 133627-45-9 [chemicalbook.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives [mdpi.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. 3-Iodo-4-methylpyridine | C6H6IN | CID 14423513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Stability and Storage of 3-Iodo-2-methylpyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stability in a Niche Building Block

3-Iodo-2-methylpyridin-4-amine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique substitution pattern—featuring an iodo group, a methyl group, and an amine on a pyridine core—makes it a versatile scaffold for creating complex molecules, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. However, the very features that make this molecule synthetically attractive also contribute to its potential instability. The presence of an electron-rich aminopyridine ring coupled with a bulky, labile iodo substituent necessitates a thorough understanding of its chemical stability to ensure the integrity of research data, the success of synthetic campaigns, and the quality of active pharmaceutical ingredients (APIs).

This guide provides a comprehensive overview of the stability profile of 3-Iodo-2-methylpyridin-4-amine. It moves beyond simple storage recommendations to explain the underlying chemical principles of its degradation, offers detailed protocols for stability assessment, and provides actionable strategies for its proper handling and storage.

Section 1: Physicochemical Properties

A foundational understanding of the compound's basic properties is essential for its effective handling and for interpreting stability data.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₇IN₂ | |

| Molecular Weight | 234.04 g/mol | |

| Appearance | Solid (form may vary) | |

| CAS Number | 849353-18-0 | |

| InChI Key | NAGJYUCEJFOXDF-UHFFFAOYSA-N | |

| Known Solubilities | Soluble in various organic solvents. Data for aqueous solubility is limited but expected to be low. | [1] |

Section 2: Core Stability Profile and Mechanistic Rationale

3-Iodo-2-methylpyridin-4-amine is susceptible to degradation from multiple environmental factors. Its stability is governed by the interplay of the pyridine ring's electronics and the chemical nature of its substituents.

Sensitivity to Light (Photostability)

The carbon-iodine bond is the most photolabile feature of the molecule. Aromatic iodides can absorb UV-Vis light, promoting the C-I bond to an excited state that can lead to homolytic cleavage. This generates a pyridinyl radical and an iodine radical, initiating a cascade of potential degradation reactions.

-

Mechanism: The primary photodegradation pathway is deiodination via radical intermediates. The resulting pyridinyl radical can abstract a hydrogen atom from the solvent or other molecules to form 2-methylpyridin-4-amine, or it can participate in polymerization reactions.

-

Consequence: Exposure to light, particularly in the UV spectrum, can lead to a rapid loss of purity and the formation of a complex mixture of byproducts. Photosensitive functional groups that are prone to degradation include carbonyls, nitroaromatics, N-oxides, alkenes, and aryl chlorides.[2]

-

Mitigation: The compound must be stored in amber or opaque containers that completely block light transmission.[3] All handling and weighing operations should be performed in a low-light environment or with light-protective coverings.

Sensitivity to Oxidation

The aminopyridine moiety is an electron-rich system, making it susceptible to oxidation. Molecular oxygen, peroxides, and other oxidizing agents can react with the compound.

-

Mechanism: Oxidation can occur at two primary sites. The exocyclic amine can be oxidized to form nitroso, nitro, or N-oxide derivatives. Additionally, the electron-rich pyridine ring itself can be oxidized, potentially leading to ring-opening.[4][5] The presence of iodide can also lead to the formation of iodinated organic compounds in the presence of certain oxidizing agents.[6]

-

Consequence: Oxidative degradation leads to the formation of colored impurities and a significant loss of the parent compound. These degradation products can be difficult to separate and may interfere with subsequent synthetic steps or biological assays.

-

Mitigation: Store under an inert atmosphere such as argon or nitrogen.[7] Avoid contact with strong oxidizing agents.[8] Use de-gassed solvents for all reactions and analytical sample preparations.

Sensitivity to Temperature (Thermal Stability)

While the compound is a solid, elevated temperatures can provide the activation energy needed for decomposition, especially over long-term storage.

-

Mechanism: Thermal degradation of aminopyridines can be complex.[9] Potential pathways include sublimation followed by decomposition, or solid-state reactions that could lead to polymerization or intermolecular condensation. The presence of ortho-substituents can sometimes influence thermal stability.[10]

-

Consequence: Gradual loss of potency and purity over time, even in the absence of other stressors. The rate of degradation is exponentially dependent on temperature.

-

Mitigation: Store at reduced temperatures, typically refrigerated (2-8°C), to minimize the rate of thermal decomposition.[3] Avoid prolonged exposure to elevated temperatures during handling or processing.

Sensitivity to Moisture and pH (Hydrolytic Stability)

While the core structure lacks readily hydrolyzable groups like esters or amides, the compound's basicity and the potential for protonation can influence its stability in aqueous environments, particularly at non-neutral pH.

-

Mechanism: The primary amine and the pyridine nitrogen are basic and can be protonated in acidic conditions. While this does not directly cause hydrolysis of the main scaffold, it can alter the electronic properties of the ring, potentially affecting its stability toward other degradation pathways (e.g., oxidation). In strongly acidic or basic solutions, especially with heating, more aggressive degradation could occur.

-

Consequence: Limited stability in aqueous solutions outside of a neutral pH range. This is a critical consideration for formulation development and for analytical methods using aqueous mobile phases.

-

Mitigation: Store as a dry solid.[3] If solutions are required, use anhydrous solvents. For aqueous applications, prepare solutions fresh and use buffered systems to maintain a neutral pH.

Section 3: Recommended Storage and Handling Conditions

Based on the stability profile, a multi-layered approach to storage and handling is required to preserve the integrity of 3-Iodo-2-methylpyridin-4-amine.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2–8°C | Minimizes thermal degradation and reduces the rate of other potential reactions.[3] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation of the electron-rich aminopyridine system.[7] |

| Light | Protect from Light | Prevents photolytic cleavage of the carbon-iodine bond. Use amber or opaque vials.[3] |

| Moisture | Keep Tightly Sealed & Dry | Prevents potential hydrolysis and moisture-mediated degradation. The use of desiccants is advisable for long-term storage.[8] |

| Container | Tightly sealed, inert material (e.g., Type I borosilicate glass vial with a PTFE-lined cap) | Ensures a proper seal against atmospheric air and moisture and prevents leaching or reaction with the container. |

| Handling | Use in a glovebox or under a constant stream of inert gas (e.g., via a Schlenk line). | Minimizes exposure to atmospheric oxygen and moisture during weighing and transfer operations.[11] |

Section 4: Experimental Protocols for Stability Assessment (Forced Degradation Studies)